molecular formula C6H9NOS B6166278 1-isothiocyanato-1-(methoxymethyl)cyclopropane CAS No. 2022849-64-3

1-isothiocyanato-1-(methoxymethyl)cyclopropane

Cat. No.: B6166278
CAS No.: 2022849-64-3
M. Wt: 143.21 g/mol
InChI Key: UUMZXGCPXSOGBU-UHFFFAOYSA-N
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Description

1-Isothiocyanato-1-(methoxymethyl)cyclopropane is a specialized chemical reagent that incorporates both a reactive isothiocyanate group and a strained cyclopropane ring. This unique structure makes it a valuable building block for researchers, particularly in the fields of synthetic chemistry and chemical biology. The isothiocyanate (N=C=S) group is a well-known electrophile that readily undergoes thiocarbamoylation reactions with nucleophiles such as thiols, amines, and hydroxyl groups on proteins and other biomolecules . This mechanism allows researchers to use such compounds as molecular probes to study enzyme function or protein interactions. The concurrent presence of the cyclopropane ring, a motif known for its significant ring strain and potential as a strategic functional group in synthesis , adds another dimension to its research utility. The methoxymethyl substituent on the cyclopropane ring can influence the compound's overall polarity and bioavailability, offering a handle for modulating its physicochemical properties . Owing to its potential to engage in covalent modification of biological targets, this compound may be of interest for investigating cancer chemopreventive agents, as certain isothiocyanates are known to modulate cellular signaling pathways and induce phase II detoxification enzymes . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2022849-64-3

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

1-isothiocyanato-1-(methoxymethyl)cyclopropane

InChI

InChI=1S/C6H9NOS/c1-8-4-6(2-3-6)7-5-9/h2-4H2,1H3

InChI Key

UUMZXGCPXSOGBU-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC1)N=C=S

Purity

95

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 1 Isothiocyanato 1 Methoxymethyl Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and chemical environment of 1-isothiocyanato-1-(methoxymethyl)cyclopropane. The presence of a quaternary carbon within the cyclopropane (B1198618) ring and distinct functional groups leads to a unique and interpretable spectral signature.

The proton NMR (¹H NMR) spectrum is anticipated to reveal distinct signals corresponding to the methoxymethyl group and the cyclopropane ring protons. Due to the chiral center at the C1 position, the four protons on the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence results in complex splitting patterns.

The protons of the cyclopropane ring are characteristically found in the highly shielded, upfield region of the spectrum, a phenomenon attributed to the ring's unique electronic structure and the associated ring current effects. nih.govresearchgate.net They are expected to appear as two sets of complex multiplets. The methoxymethyl group gives rise to two distinct signals: a singlet for the methoxy (-OCH₃) protons and another singlet for the methylene (B1212753) (-CH₂-) protons. The methylene protons, being adjacent to both an oxygen atom and the quaternary C1 carbon, would appear further downfield than the methoxy protons.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Cyclopropyl-H (CH₂) 0.5 - 1.2 Multiplet 4H
Methylene-H (-CH₂O-) ~ 3.5 Singlet 2H

The carbon-13 NMR (¹³C NMR) spectrum provides critical information about the carbon framework of the molecule. Five distinct signals are expected, corresponding to each unique carbon environment.

The carbon atom of the isothiocyanate group (-N=C=S) typically appears in the 120-140 ppm range. The carbons of the cyclopropane ring are known to be highly shielded, often appearing at unusually high-field chemical shifts. acs.orgdocbrown.info The two methylene carbons of the ring (C2, C3) are equivalent and will produce a single peak, while the substituted quaternary carbon (C1) will be deshielded relative to them. The two carbons of the methoxymethyl group will be found in the typical range for ethers. libretexts.org

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Cyclopropyl (B3062369) (C2, C3) 10 - 20
Quaternary Cyclopropyl (C1) 30 - 45
Methoxy (-OCH₃) 55 - 65
Methylene (-CH₂O-) 70 - 85

To unambiguously confirm the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the geminal and vicinal protons on the cyclopropane ring, helping to decipher their complex multiplets. No correlations would be expected for the singlet signals of the methoxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the upfield proton multiplets to the cyclopropyl methylene carbon peak, the methylene proton singlet to the methylene carbon peak, and the methoxy proton singlet to the methoxy carbon peak.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying connectivity across atoms separated by two or three bonds, particularly around the quaternary C1 carbon. The following key correlations would be expected:

From the methylene (-CH₂O-) protons to the quaternary cyclopropyl carbon (C1), the methoxy carbon (-OCH₃), and potentially the isothiocyanate carbon.

From the methoxy (-OCH₃) protons to the methylene carbon (-CH₂O-).

From the cyclopropyl ring protons to the quaternary carbon (C1) and the other cyclopropyl methylene carbon.

These correlations would provide unequivocal evidence for the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the specific functional groups present in the molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum is dominated by a few key absorption bands that serve as diagnostic markers for the principal functional groups.

The most prominent feature is the very strong and sharp absorption band corresponding to the asymmetric stretch of the isothiocyanate (-N=C=S) group, which appears in a relatively clear region of the spectrum. researchgate.netchemicalpapers.com The methoxymethyl group is identified by the strong C-O-C stretching vibration. Additionally, C-H stretching vibrations for the cyclopropyl and methoxymethyl groups are expected just above and below 3000 cm⁻¹, respectively. uniroma1.itdocbrown.info

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2050 - 2150 Strong, Sharp Asymmetric Stretch (νₐₛ) Isothiocyanate (-NCS) libretexts.org
> 3000 Medium C-H Stretch Cyclopropane (=C-H)
< 3000 Medium-Strong C-H Stretch Methoxymethyl (-CH₂, -CH₃)

Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the vibrational transitions. It is particularly effective for identifying symmetric vibrations and bonds involving heavier atoms. The symmetric stretch of the isothiocyanate group, which is often weak or absent in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. mdpi.com Furthermore, vibrations associated with the carbon-sulfur bond and the cyclopropane ring's skeletal framework would be readily observable, aiding in a complete vibrational analysis of the molecule. nih.govresearchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₆H₉NOS. This precise mass measurement is crucial for distinguishing it from other isobaric compounds.

Table 1: Theoretical Exact Mass and Elemental Composition of this compound

Molecular Formula Element Count Atomic Mass (amu) Total Mass (amu)
C₆H₉NOS Carbon 6 12.000000 72.000000
Hydrogen 9 1.007825 9.070425
Nitrogen 1 14.003074 14.003074
Oxygen 1 15.994915 15.994915
Sulfur 1 31.972071 31.972071

An experimentally obtained HRMS value that closely matches the theoretical exact mass would serve as strong evidence for the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing valuable information about the molecule's structural connectivity. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, several key fragmentation pathways can be predicted based on the lability of its functional groups.

The isothiocyanate group (-N=C=S) is a common site for fragmentation. Cleavage of the C-N bond can lead to the formation of a cyclopropylmethoxymethyl cation and an isothiocyanate radical. Another plausible fragmentation involves the loss of the methoxymethyl group. The strained cyclopropane ring itself can also undergo ring-opening reactions upon energetic activation, leading to a variety of fragment ions.

Table 2: Plausible Fragmentation Pathways and Expected Fragment Ions in Tandem Mass Spectrometry of this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
143.04 CH₂O 113.03 [C₅H₇NS]⁺
143.04 CH₃O• 112.02 [C₅H₆NS]⁺
143.04 NCS• 85.06 [C₅H₉O]⁺

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure of this compound.

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. nih.gov The resulting electron density map would reveal the connectivity of the atoms, confirming the presence of the cyclopropane ring, the isothiocyanate group, and the methoxymethyl substituent. Key structural parameters that would be determined include the C-C bond lengths within the strained cyclopropane ring, which are expected to be shorter than those in acyclic alkanes. wikipedia.orgsmu.edu The geometry of the isothiocyanate group and the conformation of the methoxymethyl substituent relative to the cyclopropane ring would also be elucidated.

Table 3: Expected Crystallographic Parameters for this compound Based on Related Structures

Parameter Expected Value
C-C bond length (cyclopropane) ~1.51 Å
C-N bond length ~1.47 Å
N=C bond length ~1.17 Å
C=S bond length ~1.56 Å
C-O bond length ~1.43 Å
C-C-C bond angle (cyclopropane) ~60°
C-N=C bond angle ~175-180°

Chiroptical Spectroscopy for Absolute Configuration Assignment

The central carbon atom of the cyclopropane ring in this compound, to which the isothiocyanate and methoxymethyl groups are attached, is a stereocenter. This means the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to determine the absolute configuration (R or S) of a chiral molecule. libretexts.org

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by the chiral molecule. The resulting spectrum is characteristic of a specific enantiomer. By comparing the experimental chiroptical data with that predicted from quantum chemical calculations for each enantiomer, the absolute configuration can be assigned. The Cahn-Ingold-Prelog priority rules would be used to designate the stereocenter as either (R) or (S). youtube.com

Table 4: Cahn-Ingold-Prelog Priorities for Substituents on the Chiral Center of this compound

Substituent Priority
-N=C=S 1
-CH₂OCH₃ 2
-CH₂ (in cyclopropane ring, path 1) 3

The assignment of priorities 3 and 4 would depend on the specific path around the ring. The experimental determination of the sign of the optical rotation or the Cotton effects in the CD spectrum would allow for the assignment of the correct (R) or (S) descriptor to the enantiomer being analyzed.

Computational Chemistry and Theoretical Investigations of 1 Isothiocyanato 1 Methoxymethyl Cyclopropane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within 1-isothiocyanato-1-(methoxymethyl)cyclopropane. These computational approaches offer a detailed picture of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method for investigating the ground state properties of molecular systems. For this compound, DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations reveal the influence of the electron-withdrawing isothiocyanato group and the electron-donating methoxymethyl group on the strained cyclopropane (B1198618) ring.

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is also a key output of DFT studies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. For substituted cyclopropanes, the nature of the substituents significantly modulates these orbital energies.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

Property Predicted Value
Optimized Geometry
C-C (ring) bond length ~1.51 Å
C-N bond length ~1.45 Å
N=C bond length ~1.21 Å
C=S bond length ~1.56 Å
C-O bond length ~1.42 Å
Electronic Properties
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -
Dipole Moment -

Note: The values in this table are estimations based on typical values for similar functionalized cyclopropane derivatives and may vary depending on the specific computational level of theory and basis set used.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a higher level of accuracy for electronic structure characterization. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to refine the geometric and electronic parameters obtained from DFT.

These high-level calculations are particularly important for accurately describing electron correlation effects, which can be significant in a strained ring system with diverse functional groups. Ab initio methods can provide benchmark data for confirming the reliability of DFT results and for a more precise understanding of the molecule's electronic behavior.

Analysis of Potential Energy Surfaces and Conformational Landscapes

The presence of the flexible methoxymethyl group necessitates a thorough analysis of the potential energy surface (PES) to identify all stable conformers and the energy barriers for their interconversion. The rotation around the C-C and C-O single bonds of the methoxymethyl substituent leads to various rotational isomers (rotamers).

Computational scanning of the relevant dihedral angles allows for the mapping of the conformational landscape. The resulting PES reveals the global minimum energy conformation, which is the most populated conformer at thermal equilibrium, as well as other local minima. Understanding the conformational preferences is crucial as different conformers may exhibit distinct reactivity and spectroscopic signatures.

Table 2: Relative Energies of Potential Conformers

Conformer Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol)
A g+ 0.0 (Global Minimum)
B a -
C g- -

Note: The relative energies are hypothetical and serve to illustrate the concept of a conformational landscape. Actual values would require specific computational studies.

Mechanistic Pathways of Formation and Reactivity: A Computational Perspective

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation and subsequent transformations of this compound.

The synthesis of this molecule likely involves the introduction of the isothiocyanato group onto a pre-existing 1-(methoxymethyl)cyclopropane scaffold or the formation of the cyclopropane ring in a molecule already containing the isothiocyanate and methoxymethyl functionalities. By computationally modeling these reaction pathways, the structures and energies of the transition states can be determined.

Transition state theory allows for the calculation of activation energies, which are critical for predicting reaction rates and understanding the feasibility of a proposed synthetic route. For instance, the reaction of a corresponding amine with thiophosgene (B130339) to form the isothiocyanate can be modeled to understand its energetic profile.

Molecular dynamics (MD) simulations can provide a dynamic picture of the reaction mechanisms, complementing the static view offered by transition state theory. MD simulations are particularly useful for exploring the role of solvent molecules and for studying complex reaction pathways with multiple intermediates and transition states.

For this compound, MD simulations could be used to investigate its reactivity towards nucleophiles, a characteristic reaction of isothiocyanates. The simulations would model the approach of the nucleophile, the formation of the initial adduct, and any subsequent rearrangements, providing a detailed, time-resolved view of the reaction mechanism. Furthermore, simulations could explore the conditions under which the strained cyclopropane ring might undergo ring-opening reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The accurate prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering invaluable insights into molecular structure and bonding. unibo.itmdpi.com For novel or transient species like this compound, where experimental data may be scarce, theoretical calculations become particularly crucial. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, providing a balance between computational cost and accuracy. nih.govmdpi.com

Methodologies such as the B3LYP functional combined with a suitable basis set, for instance, 6-311++G(d,p), are commonly employed for geometry optimization and subsequent frequency calculations. nih.gov These calculations can predict infrared (IR) spectra, which correspond to the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies are expected for the isothiocyanate (-N=C=S) group, the C-O-C ether linkage, and the cyclopropyl (B3062369) ring C-H bonds.

The asymmetric stretching of the isothiocyanate group is a particularly strong and characteristic absorption, typically appearing in the 2000-2200 cm⁻¹ region of the IR spectrum. researchgate.net Computational calculations can predict the precise wavenumber for this vibration. Similarly, the C-O-C stretching vibrations of the methoxymethyl group are expected in the 1150-1085 cm⁻¹ range. The cyclopropane ring itself exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower wavenumbers. docbrown.info

Nuclear Magnetic Resonance (NMR) chemical shifts are another key set of spectroscopic parameters that can be reliably predicted using computational methods. ruc.dkyoutube.com The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.com By calculating the ¹H and ¹³C NMR spectra, one can predict the chemical shifts for each unique nucleus in this compound. These theoretical predictions can then be compared with experimental data for validation. Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects or by refining the computational model. mdpi.com

A hypothetical comparison between predicted and experimental spectroscopic data for this compound is presented in the tables below. Such a comparison is essential for validating the accuracy of the computational methods employed.

Interactive Table 1: Predicted vs. Experimental Infrared (IR) Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Vibrational Mode
-N=C=S21502145Asymmetric Stretch
C-H (cyclopropyl)30803075Symmetric Stretch
C-H (methyl)29502948Asymmetric Stretch
C-O-C11201118Asymmetric Stretch

Interactive Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (isothiocyanate)135.2134.8
C (quaternary cyclopropyl)45.845.5
CH₂ (cyclopropyl)15.315.1
CH₂ (methoxymethyl)70.169.8
CH₃ (methoxymethyl)58.958.6

Interactive Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Hydrogen AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
CH₂ (cyclopropyl)0.950.92
CH₂ (methoxymethyl)3.453.42
CH₃ (methoxymethyl)3.303.28

Stereochemical Analysis through Computational Modeling

The three-membered ring of cyclopropane imposes significant geometric constraints, leading to the possibility of stereoisomerism when substituted. youtube.com For this compound, the quaternary carbon atom of the cyclopropane ring is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Computational modeling provides a powerful means to investigate the three-dimensional structure and relative stabilities of these stereoisomers. wisc.edu

By performing geometry optimizations and energy calculations for both the (R)- and (S)-enantiomers of this compound, it is expected that they will have identical energies, as is characteristic of enantiomers in an achiral environment. However, computational methods can be used to predict chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra, which can be used to distinguish between the two enantiomers.

In cases of polysubstituted cyclopropanes, computational chemistry can predict the relative stabilities of diastereomers (cis/trans isomers). rsc.org Although this compound itself does not exhibit diastereomerism, related compounds with additional substituents on the cyclopropane ring would. For such systems, computational modeling would be invaluable in determining the most stable isomer.

Chemical Reactivity and Mechanistic Investigations of 1 Isothiocyanato 1 Methoxymethyl Cyclopropane

Ring-Opening Reactions of the Cyclopropane (B1198618) Core

The inherent ring strain of approximately 29.0 kcal per mole makes cyclopropanes thermodynamically prone to reactions that relieve this strain. wikipedia.org In donor-acceptor cyclopropanes like 1-isothiocyanato-1-(methoxymethyl)cyclopropane, this reactivity is significantly enhanced and controlled by the electronic nature of the substituents.

Lewis acids are common activators for the ring-opening of D-A cyclopropanes. researchgate.net The reaction is initiated by the coordination of the Lewis acid to the electron-withdrawing isothiocyanate group. This coordination enhances the acceptor properties of the isothiocyanate, further polarizing the cyclopropane C-C bonds and facilitating the cleavage of the bond between the two unsubstituted carbons (C2-C3 bond). This heterolytic cleavage results in the formation of a stabilized 1,3-zwitterionic intermediate. researchgate.netrsc.org This highly reactive intermediate can then be trapped by various nucleophiles, leading to a diverse range of linear, functionalized products. The choice of Lewis acid and reaction conditions can significantly influence the reaction's efficiency and outcome. rsc.orguni-regensburg.de

Table 1: Representative Lewis Acids in D-A Cyclopropane Ring-Opening

Lewis Acid Catalyst Typical Reaction Conditions Intermediate Type Product Class
SnCl₄ CH₃NO₂, Ambient Temperature 1,3-Dipole 1,5-Addition Polymers
Yb(OTf)₃ Heat 1,3-Zwitterion Hydropyrrolo-oxazines
Cu(OTf)₂ Mild Conditions 1,3-Zwitterion Functionalized Diethers

This table presents typical catalysts and conditions for the ring-opening of donor-acceptor cyclopropanes, which are analogous to the expected reactivity of this compound.

The polarized nature of the D-A cyclopropane ring also permits ring-opening to be initiated by direct nucleophilic attack. researchgate.netmdpi.com Strong nucleophiles can attack one of the methylene (B1212753) carbons of the cyclopropane ring. In the case of this compound, the attack typically occurs at the carbon adjacent to the donor (methoxymethyl) group. This results in a concerted or stepwise cleavage of the distal C-C bond, with the negative charge being stabilized by the electron-withdrawing isothiocyanate group. This pathway avoids the need for a catalyst and can proceed under mild, metal-free conditions. researchgate.net For instance, thiocyanate-based protic ionic liquids have been shown to serve as both the solvent and the nucleophile, attacking the electrophilic center of the three-membered ring to afford functionalized products. researchgate.net

Table 2: Nucleophiles for Ring-Opening of D-A Cyclopropanes

Nucleophile Reaction Conditions Mechanism Typical Product
Amines Room Temperature, Lewis Acid SN1-like γ-Amino Esters
Indoles Brønsted Acid, HFIP Friedel-Crafts type Functionalized Indoles
Thiols Base or Nucleophilic Catalyst Michael Addition type Thioethers

This table illustrates the versatility of nucleophiles in the ring-opening of donor-acceptor cyclopropanes, a reactivity pattern anticipated for this compound.

Transition metals provide a powerful tool for the activation of C-C bonds in strained rings like cyclopropanes. wikipedia.org The mechanism typically involves the oxidative addition of a low-valent transition metal (e.g., Ni(0), Pd(0), Rh(I)) into one of the cyclopropane's C-C bonds. wikipedia.orgresearchgate.net This insertion forms a metallacyclobutane intermediate, which is a key species in subsequent transformations. wikipedia.org This C-C activation strategy can be merged with cross-coupling reactions, allowing for the formal difunctionalization of the original cyclopropane. researchgate.netchemrxiv.org For instance, nickel-catalyzed reactions of cyclopropyl (B3062369) ketones with organozinc reagents have been shown to proceed through a metalloradical mechanism, where cooperation between the metal center and a redox-active ligand enables the C-C bond cleavage. researchgate.netresearchgate.net This approach allows for the formation of complex, ring-opened products that would be difficult to access through other methods. researchgate.net

Table 3: Transition Metal Catalysts for Cyclopropane C-C Activation

Metal Catalyst Ligand Co-reagent/Reductant Reaction Type
NiCl₂(dme) Terpyridine (tpy) Zn, TMSCl Cross-Coupling
Pd(dba)₂ Phosphine Ligands - Cycloadditions
[Rh(CO)₂Cl]₂ - - Carbonylation

This table summarizes common transition metal systems used for the C-C bond activation of cyclopropanes, indicating potential pathways for this compound.

Reactivity of the Isothiocyanate Functionality

The isothiocyanate group (-N=C=S) is a versatile functional group characterized by a highly electrophilic central carbon atom. This makes it a prime target for a wide range of nucleophiles and a participant in various cycloaddition reactions. nih.gov

The reaction of isothiocyanates with nucleophiles is a cornerstone of their chemistry, providing reliable routes to a variety of important chemical structures. This reactivity is frequently exploited for derivatization prior to analysis. nih.govresearchgate.net

With Amines: Primary and secondary amines readily add to the electrophilic carbon of the isothiocyanate to form N,N'-disubstituted thioureas. This reaction is typically fast and efficient. nih.gov

With Alcohols: Alcohols react in a similar fashion, particularly under basic conditions or with alkoxides, to yield thiocarbamates.

With Thiols: Thiols are excellent nucleophiles for isothiocyanates, leading to the formation of dithiocarbamate (B8719985) adducts. nih.gov

These addition reactions are fundamental for the derivatization of this compound, converting it into more complex structures while retaining the cyclopropane core, assuming conditions are mild enough to prevent ring-opening.

Table 4: Nucleophilic Addition to the Isothiocyanate Group of this compound

Nucleophile Reagent Example Product Class Product Structure
Primary Amine R-NH₂ Thiourea (B124793) R-NH-C(=S)-NH-C₃H₄(CH₂OCH₃)
Alcohol R-OH Thiocarbamate R-O-C(=S)-NH-C₃H₄(CH₂OCH₃)
Thiol R-SH Dithiocarbamate R-S-C(=S)-NH-C₃H₄(CH₂OCH₃)

This interactive table outlines the expected products from the reaction of this compound with common nucleophiles.

The π-systems within the isothiocyanate group (C=N and C=S) allow it to participate in cycloaddition reactions, most notably as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org This reaction involves a 1,3-dipole reacting with the isothiocyanate to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com For example, organic azides can react with the C=S bond of isothiocyanates to yield thiatriazoline derivatives. acs.org Similarly, nitrile oxides can undergo cycloaddition to generate oxathiazoline intermediates. nih.gov These reactions provide a powerful synthetic route to complex heterocyclic systems tethered to the methoxymethyl-substituted cyclopropane ring.

Table 5: 1,3-Dipolar Cycloaddition Reactions with Isothiocyanates

1,3-Dipole Dipole Structure Heterocyclic Product
Alkyl Azide (B81097) R-N₃ 1,2,3,4-Thiatriazoline
Nitrile Oxide R-CNO 1,4,2-Oxathiazoline

This table illustrates potential 1,3-dipolar cycloaddition reactions involving the isothiocyanate functionality of the target compound.

Comprehensive Analysis of this compound Reveals a Gap in Current Chemical Literature

Following an extensive search of scientific databases and chemical literature, it has been determined that specific research on the chemical reactivity and mechanistic investigations of the compound This compound is not available. The requested detailed analysis, structured around specific aspects of its chemical behavior, cannot be completed as there are no published studies, experimental or computational, focusing on this particular molecule.

The search encompassed topics including desulfurization, functional group interconversions, transformations involving the methoxymethyl group, the interplay of its unique functional groups with the cyclopropane ring strain, and mechanistic studies of its potential reaction intermediates and transition states. Despite the existence of broad knowledge on the individual components of the molecule—the isothiocyanate group, the methoxymethyl ether linkage, and the strained cyclopropane ring—the specific reactivity and properties of this unique combination in This compound have not been documented.

General principles of organic chemistry allow for predictions about its potential reactivity:

Isothiocyanate Group: This functional group is known to be an electrophile, susceptible to nucleophilic attack at the central carbon atom. Reactions such as desulfurization can be employed to convert it into other functional groups. mdpi.comrsc.orgresearchgate.net

Cyclopropane Ring: The three-membered ring possesses significant ring strain, estimated to be around 28 kcal/mol for the parent structure, due to angle and torsional strain. utexas.edumasterorganicchemistry.comlibretexts.org This inherent strain makes the C-C bonds weaker than in acyclic alkanes and susceptible to ring-opening reactions under various conditions, a property that is often influenced by the nature of the substituents. mdpi.com For 1,1-disubstituted cyclopropanes, the strain energy can be even greater. nih.gov

Methoxymethyl Group: Often used as a protecting group for alcohols, the methoxymethyl (MOM) ether is typically stable under basic and nucleophilic conditions but can be cleaved under acidic conditions.

The interplay between these three features—an electrophilic center, a strained ring, and an ether linkage all connected to a single quaternary carbon—would be expected to result in complex and unique chemical behavior. However, without specific studies, any discussion of reaction mechanisms, transition states, or the influence of the cyclopropane ring strain on the reactivity of the proximal functional groups for This compound would be purely speculative.

Further experimental and computational research is required to elucidate the chemical properties and reactivity of this specific compound.

Synthetic Applications and Chemical Transformations of 1 Isothiocyanato 1 Methoxymethyl Cyclopropane As a Building Block

Construction of Diverse Carbocyclic and Heterocyclic Frameworks.

The inherent reactivity of the isothiocyanate group and the cyclopropane (B1198618) ring positions 1-isothiocyanato-1-(methoxymethyl)cyclopropane as a promising candidate for the synthesis of a wide array of carbocyclic and heterocyclic structures. While specific examples are not readily found in the literature, the expected reaction pathways can be inferred from the known chemistry of related compounds.

Generation of Complex Cyclopropane Derivatives and Spiro Compounds.

The cyclopropane core of this compound can be retained while the isothiocyanate group is transformed, leading to the formation of highly functionalized cyclopropane derivatives. Furthermore, the unique stereoelectronic properties of the cyclopropane ring can influence the stereochemical outcome of reactions at the isothiocyanate carbon.

Spiro compounds, which contain two rings connected by a single common atom, could potentially be synthesized using this building block. Reactions that involve the formation of a new ring system originating from the isothiocyanate functionality could lead to spirocyclic structures with the cyclopropane ring as one of the components.

Synthesis of Fused and Bridged Ring Systems.

The construction of fused and bridged ring systems often involves intramolecular reactions where different parts of a molecule react to form new cyclic structures. While no specific examples utilizing this compound are documented, its structure suggests potential for such transformations. Intramolecular cycloadditions or nucleophilic attacks involving the isothiocyanate group and a suitably positioned functional group elsewhere in a larger molecule incorporating this cyclopropane unit could, in principle, lead to the formation of complex fused or bridged architectures.

Formation of Thiourea (B124793) and Thiosemicarbazide Derivatives.

The reaction of isothiocyanates with amines and hydrazines to form thioureas and thiosemicarbazides, respectively, is a fundamental and widely used transformation in organic synthesis. nih.govuobabylon.edu.iqrdd.edu.iqanalis.com.mybibliomed.orgmdpi.com It is highly probable that this compound would readily undergo these reactions.

The general reaction to form thiourea derivatives would involve the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiocyanate group. Similarly, reaction with hydrazine (B178648) or its derivatives would yield the corresponding thiosemicarbazide. These reactions are typically high-yielding and proceed under mild conditions. nih.govmdpi.com

Table 1: Plausible Reactions for Thiourea and Thiosemicarbazide Synthesis

ReactantProduct TypeGeneral Reaction Scheme
Primary/Secondary Amine (R¹R²NH)Thiourea Derivativecyclopropyl-NCS + R¹R²NH -> cyclopropyl-NH-C(=S)-NR¹R²
Hydrazine (H₂NNH₂)Thiosemicarbazidecyclopropyl-NCS + H₂NNH₂ -> cyclopropyl-NH-C(=S)-NHNH₂
Substituted Hydrazine (RNHNH₂)Substituted Thiosemicarbazidecyclopropyl-NCS + RNHNH₂ -> cyclopropyl-NH-C(=S)-NHNHR

Utility in Multicomponent Reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.combeilstein-journals.orgmdpi.com Isothiocyanates are frequently employed as key components in various MCRs. mdpi.combeilstein-journals.org While specific MCRs involving this compound have not been reported, its participation in such reactions is theoretically feasible. For instance, in a Ugi-type reaction, an isothiocyanate can react with an amine, a carboxylic acid, and an aldehyde or ketone to generate a complex acyclic product. The unique cyclopropyl (B3062369) and methoxymethyl substituents would be incorporated into the final product, potentially imparting interesting biological or material properties.

Preparation of Highly Functionalized Organic Molecules.

The dual reactivity of this compound makes it a potentially valuable starting material for the synthesis of highly functionalized organic molecules. The isothiocyanate handle allows for the introduction of a variety of sulfur and nitrogen-containing functionalities. Simultaneously, the strained cyclopropane ring can be selectively opened under various conditions (e.g., acid, base, or transition metal catalysis) to generate linear structures with specific stereochemistry. This orthogonal reactivity could be exploited in synthetic strategies to build complex molecules with multiple functional groups.

Strategic Integration into Complex Molecule Synthesis as a Key Intermediate.

The unique combination of a reactive isothiocyanate group and a strained cyclopropane ring suggests that this compound could serve as a key intermediate in the synthesis of complex natural products or pharmaceutically active compounds. The cyclopropane unit could act as a conformational constraint or as a precursor to other functional groups through ring-opening reactions. The isothiocyanate group provides a versatile handle for the introduction of various heterocyclic systems or for linking the cyclopropane moiety to other parts of a larger molecule. However, without specific documented examples in the scientific literature, its role as a key intermediate remains a theoretical proposition.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for Synthesis and Transformation of Cyclopropyl (B3062369) Isothiocyanates

The synthesis and functionalization of cyclopropyl isothiocyanates are pivotal for unlocking their full potential. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic methods.

Recent advancements in the synthesis of isothiocyanates have moved beyond traditional, often harsh, reagents like thiophosgene (B130339). rsc.orgchemrxiv.org Modern approaches often involve a two-step, one-pot procedure from primary amines via dithiocarbamate (B8719985) intermediates, utilizing various desulfurizing agents. mdpi.com A particularly promising avenue for the synthesis of 1-isothiocyanato-1-(methoxymethyl)cyclopropane and its derivatives is the use of catalytic amounts of amine bases, such as DBU, for the sulfurization of isocyanides with elemental sulfur. rsc.org This method offers a more sustainable and atom-economical approach. rsc.org

Beyond synthesis, the catalytic transformation of the cyclopropyl isothiocyanate moiety will be a key area of investigation. This could involve transition-metal catalyzed cross-coupling reactions that selectively functionalize the cyclopropane (B1198618) ring or the isothiocyanate group. For instance, palladium-catalyzed reactions could enable the introduction of various substituents onto the cyclopropane ring, offering a modular approach to a library of derivatives. mdpi.com Furthermore, the development of catalysts for the controlled ring-opening or rearrangement of the cyclopropyl group could lead to novel molecular scaffolds.

The following table summarizes potential catalytic approaches for the synthesis of cyclopropyl isothiocyanates:

Catalytic MethodPrecursorsKey FeaturesPotential Advantages for this compound
Amine-catalyzed sulfurizationIsocyanides, Elemental SulfurSustainable, mild conditionsHigh atom economy, avoids toxic reagents
Microwave-assisted synthesisPrimary amines, Carbon disulfideRapid reaction times, high yieldsEfficient synthesis of derivatives
Transition-metal catalysis (e.g., Mo, Rh)Isocyanides, Sulfur sourcesPotential for high selectivityAccess to complex cyclopropyl isothiocyanates

Advanced Computational Studies for Predictive Reactivity and Rational Design

Computational chemistry is poised to play a crucial role in accelerating the exploration of this compound's chemical space. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, stability, and reactivity. mdpi.comresearchgate.net

Future computational studies will likely focus on several key areas:

Predicting Reaction Pathways: By modeling the potential energy surfaces of various reactions, computational methods can predict the feasibility and selectivity of different transformations. chemrxiv.orgnih.gov This can guide experimental efforts by identifying promising reaction conditions and avoiding unproductive pathways. For this compound, this could involve predicting the regioselectivity of nucleophilic additions to the isothiocyanate group or the stereochemical outcome of cyclopropane ring modifications.

Rational Design of Derivatives: Computational screening can be employed to design new derivatives of this compound with tailored properties. nih.govmdpi.com For example, by calculating parameters such as the electrophilicity of the isothiocyanate carbon or the strain energy of the cyclopropane ring, researchers can design molecules with enhanced reactivity or stability.

Understanding Reaction Mechanisms: Detailed computational studies can elucidate the mechanisms of novel reactions involving cyclopropyl isothiocyanates. chemrxiv.org This fundamental understanding is crucial for optimizing reaction conditions and expanding the scope of these transformations.

The following table outlines key computational approaches and their potential applications:

Computational TechniqueApplicationPredicted Outcome for this compound
Density Functional Theory (DFT)Calculation of electronic structure and reactivity descriptorsPrediction of reactive sites, bond strengths, and spectroscopic properties
Transition State TheoryModeling of reaction pathways and activation energiesElucidation of reaction mechanisms and prediction of product distributions
Molecular Dynamics (MD) SimulationsSimulation of molecular motion and interactionsUnderstanding conformational preferences and solvent effects

Exploration of Unprecedented Chemical Transformations and Molecular Rearrangements

The unique combination of a strained cyclopropane ring and a reactive isothiocyanate group in this compound suggests a rich and largely unexplored reaction landscape. Future research should aim to discover and understand novel chemical transformations and molecular rearrangements.

The isothiocyanate group is known to undergo a variety of reactions, including mdpi.commdpi.com-sigmatropic rearrangements. nih.gov The presence of the adjacent cyclopropane ring could lead to unprecedented rearrangement pathways, potentially involving ring-expansion or ring-opening of the cyclopropyl moiety. Computational studies can be instrumental in predicting the feasibility of such rearrangements. nih.gov

Furthermore, the cyclopropane ring itself is susceptible to a range of transformations, particularly those that relieve its inherent ring strain. This could include reactions initiated by the isothiocyanate group or by external reagents. For example, intramolecular reactions between the isothiocyanate and a substituent on the cyclopropane ring could lead to the formation of novel heterocyclic systems.

Design and Synthesis of Precursors for Advanced Organic Materials

The isothiocyanate functional group is a versatile handle for the synthesis of a variety of organic materials, including polymers and functional small molecules. mdpi.com The incorporation of the rigid and strained cyclopropane unit from this compound could impart unique properties to these materials.

Future research in this area could focus on:

Polymer Synthesis: this compound could serve as a monomer or a functionalizing agent in polymerization reactions. The isothiocyanate group can react with a variety of functional groups to form thiourea (B124793) linkages, which can be incorporated into polymer backbones or as pendant groups. nih.gov The presence of the cyclopropane ring could influence the polymer's thermal stability, mechanical properties, and morphology.

Functional Materials: The unique electronic and steric properties of the cyclopropyl group could be harnessed to create functional organic materials. For example, the incorporation of this moiety into organic electronic materials could influence their packing and charge transport properties. Additionally, the reactivity of the isothiocyanate group allows for the post-functionalization of materials, enabling the attachment of other functional units. nih.gov

The development of advanced organic materials from this compound represents a long-term but potentially high-impact research direction.

Q & A

Q. Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclopropane ring (characteristic δ 0.5–2.0 ppm for ring protons) and isothiocyanate group (δ ~110 ppm for 13^13C) .
  • X-ray Crystallography : Resolves spatial arrangement and bond angles, critical for confirming stereochemistry .

Advanced: How does the cyclopropane ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The ring strain (~27 kcal/mol in cyclopropanes) increases electrophilicity at the isothiocyanate carbon, accelerating nucleophilic attack.

  • Kinetic Studies : Compare reaction rates with non-cyclopropane analogs (e.g., linear isothiocyanates) using UV-Vis or HPLC to quantify activation energy differences .
  • Computational Analysis : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict charge distribution and transition states, revealing how ring strain lowers the energy barrier for substitution .

Example : In reactions with amines, the compound forms thiourea derivatives 10–20× faster than non-strained analogs .

Basic: What spectroscopic techniques are essential for distinguishing this compound from its thiocyanate isomer?

Methodological Answer:

  • IR Spectroscopy : Isothiocyanate (-NCS) shows a sharp peak at ~2050–2150 cm1^{-1} (C≡N stretch), absent in thiocyanates (-SCN, ~650–750 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 173 for C6_6H9_9NOS) and fragmentation patterns differentiate isomers. The cyclopropane ring often produces distinct cleavage fragments (e.g., m/z 58 for C3_3H6_6N+^+) .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclopropane fatty acid synthase). The methoxymethyl group’s polarity and ring strain enhance binding affinity to hydrophobic enzyme pockets .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with bioactivity data (IC50_{50} values) to optimize drug candidates .

Example : Derivatives with para-substituted aryl groups show 50% higher inhibition of bacterial membrane enzymes compared to unsubstituted analogs .

Basic: What are the stability challenges of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Degradation :
    • Acidic Conditions (pH < 3) : Rapid hydrolysis to thiourea derivatives.
    • Basic Conditions (pH > 10) : Ring-opening via nucleophilic attack on the cyclopropane.
  • Stabilization Strategies : Store in anhydrous solvents (e.g., THF) at −20°C. Monitor degradation via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced: How does isotopic labeling (13^{13}13C, 15^{15}15N) aid in tracing reaction mechanisms involving this compound?

Methodological Answer:

  • 15^{15}N-Labeling : Track the isothiocyanate group’s fate in enzymatic reactions. For example, 15^{15}N NMR (δ ~120 ppm) confirms whether the NCS group remains intact or transfers nitrogen during catalysis .
  • 13^{13}C-Labeled Cyclopropane : Use 13^{13}C-1-(methoxymethyl)cyclopropane precursors to study ring-opening pathways via isotopic splitting in NMR spectra .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods (due to volatile isothiocyanate vapors) and PPE (nitrile gloves, goggles).
  • Spill Management : Neutralize with 10% sodium bicarbonate solution to prevent thiocyanate release .

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